
Netupitant
Descripción general
Descripción
Netupitant es un medicamento antiemético utilizado principalmente para prevenir las náuseas y los vómitos causados por la quimioterapia. Es un antagonista selectivo del receptor de neuroquinina 1 que actúa bloqueando la acción de la sustancia P, un neuropéptido asociado con el vómito . This compound se utiliza a menudo en combinación con palonosetrón, un antagonista del receptor 3 de serotonina, para mejorar sus efectos antieméticos .
Aplicaciones Científicas De Investigación
Netupitant is a neurokinin-1 (NK1) receptor antagonist used in combination with palonosetron to prevent chemotherapy-induced nausea and vomiting (CINV) . The combination drug, this compound-palonosetron (NEPA), is a fixed-dose antiemetic .
Clinical Trials and Efficacy
This compound's antiemetic efficacy has been investigated in multiple randomized, controlled trials .
NEPA vs. Palonosetron:
- In patients receiving highly emetogenic chemotherapy (HEC), oral NEPA with dexamethasone was more effective than palonosetron with dexamethasone regarding complete response (CR) and no significant nausea .
- One study showed that daily rates of breakthrough CINV gradually declined over five days with oral NEPA, while remaining constant with aprepitant. Significantly lower rates were seen with oral NEPA on day five (8% vs. 14%, p=0.006) .
- Efficacy with IV NEPA was similar to oral NEPA in the HEC-cisplatin setting .
NEPA vs. Aprepitant:
- A phase 3 study showed a single dose of oral NEPA with dexamethasone was non-inferior to a three-day oral aprepitant-granisetron-dexamethasone regimen in terms of overall CR rate .
- Oral NEPA had a significant benefit compared to the aprepitant regimen regarding the frequency of patients who did not need rescue medication in the delayed and overall phases .
NEPA for Hematopoietic Cell Transplantation (HCT):
- A phase II study investigated the efficacy and safety of NEPA for CINV prevention in hematopoietic cell transplantation (HCT) patients receiving BEAM therapy .
Formulations and Pharmacokinetics
This compound has high absolute bioavailability (63%-87%) and binds extensively to plasma proteins (>99%) .
- Various formulations of this compound and palonosetron have been examined for bioequivalence .
- For doses up to 300 mg, this compound showed a statistically significant over proportional increase with dose in Cmax, AUClast, and AUC0-inf. Dose proportionality was observed between the 300 mg and 450 mg doses .
- Food increases this compound exposure, with Cmax increasing by 1.69 to 1.89 fold and AUC0-inf by 1.51 to 1.53 fold .
Comparative Effectiveness
- NEPA-based regimens showed superior efficacy over aprepitant-based regimens in managing CINV, particularly in the delayed and overall phases for patients undergoing moderately emetogenic chemotherapy (MEC) .
Data Tables Summarizing Clinical Trial Results
The following table summarizes clinical trial results of this compound:
Clinical Setting Study, Treatment (n) | Complete Response, Patients, % | No Emesis, Patients, % | No Rescue Medication, Patients, % |
---|---|---|---|
Acute Delayed Overall | Acute Delayed Overall | Acute Delayed Overall | |
Cisplatin-based HEC | |||
ClinicalTrial | |||
Hesketh 2014* Oral NEPA 300 + DEX (n=135) PALO + DEX (n=136) | 98.5 † 89.7 90.4 ‡ 80.1 89.6 † 76.5 | 98.5 † 89.7 91.9 † 80.1 91.1 † 76.5 | 100 97.8 98.5 97.1 98.5 95.6 |
Zhang 2018 Oral NEPA + DEX (n=412) APR + GRAN + DEX (n=416) | 84.5 87.0 77.9 74.3 73.8 72.4 | 85.2 87.5 79.4 76.2 75.0 74.0 | 98.8 98.3 97.6 †† 94.7 96.6 †† 93.5 |
Schwartzberg 2018 Oral NEPA + DEX (n=201) IV NEPA + DEX (n=203) | - - - - 84.1 76.8 | - - 88.6 84.2 | - - - - - - |
Real World | |||
Conter 2020 Oral NEPA + DEX (n=196) | 67.8 51.7 46.7 | - - - | - - 52.2 |
Non-AC-based HEC/MEC | |||
Clinical Trial | |||
Gralla 2014 ‡‡ Oral NEPA + DEX (n=309) APR + PALO + DEX (n=103) | 92.9 94.2 83.2 77.7 80.6 75.7 | - - - - | - - 87.7 91.3 |
AC-based HEC | |||
Clinical Trial | |||
Aapro 2014 Oral NEPA + DEX (n=724) PALO + DEX (n=725) | 88.4 § 85.0 76.9 ¶ 69.5 74.3 ¶ 66.6 | 90.9 § 87.3 81.8** 75.6 79.8 ¶ 72.1 | 93.5 92.3 85.8** 80.6 84.0 § 79.0 |
Schwartzberg 2020 Oral NEPA + DEX (n=202) IV NEPA + DEX (n=200) | - - - - 77.2 73.0 | - - 86.1 82.5 | - - 86.6 81.5 |
Caputo 2020 Oral NEPA + DEX (n=202) | 85.6 72.7 70.5 | - - - | - - - |
Yeo 2020 Oral NEPA + DEX (n=60) | 70.0 85.7 60.0 | 71.7 86.0 61.7 | 85.0 90.2 76.7 |
Real World | |||
Schilling 2021 Oral NEPA + DEX (n=1197) | 86.0 88.2 81.0 | 94.2 97.1 92.8 | 90.2 90.1 85.6 |
HEC (including AC)/MEC | |||
Real World | |||
Karthaus 2020 Oral NEPA + DEX (n=2153) | 89.2 87.1 82.5 | 95.7 96.1 93.5 | 92.5 90.0 87.0 |
*Only the results of the NEPA 300 + DEX arm are shown (commercially approved dose).
†p≤0.01 from logistic regression versus PALO + DEX.
‡p≤0.05 from logistic regression versus PALO + DEX.
§p≤0.05 versus PALO + DEX using a two-sided Cochran-Mantel-Haenszel test stratified by treatment, age group, and region.
¶p≤0.001 versus PALO + DEX using a two-sided Cochran-Mantel-Haenszel test stratified by treatment, age group, and region.
**p≤0.01 versus PALO + DEX using a two-sided Cochran-Mantel-Haenszel test stratified by treatment, age group, and region.
††p<0.05 versus APR + GRAN + DEX on the basis of the Cochran-Mantel-Haenszel test with gender as a stratifying variable.
‡‡Pivotal safety phase 3 study; efficacy outcomes were analyzed descriptively.
Mecanismo De Acción
Netupitant ejerce sus efectos uniéndose selectivamente y bloqueando la actividad de los receptores humanos de sustancia P/neuroquinina 1 en el sistema nervioso central. Esta inhibición evita que la sustancia P, un neuropéptido que desencadena el vómito, se una a los receptores de neuroquinina 1. Como resultado, this compound previene eficazmente las náuseas y los vómitos inducidos por la quimioterapia .
Análisis Bioquímico
Biochemical Properties
Netupitant interacts with the NK1 receptors in the central nervous system (CNS), where it competitively binds to and blocks the activity of these receptors . This inhibits the binding of the endogenous tachykinin neuropeptide substance P (SP), which plays a crucial role in inducing vomiting .
Cellular Effects
This compound exerts its effects on various types of cells, primarily neurons in the CNS. By blocking the NK1 receptors, it disrupts the signaling pathways that lead to nausea and vomiting . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound’s mechanism of action involves its selective antagonism of the NK1 receptors. It competes with substance P for binding sites on these receptors in the CNS, thereby inhibiting the action of substance P . This can lead to changes in gene expression and enzyme activity related to the induction of vomiting .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be stable over time . It has been found to maintain its efficacy over multiple cycles of chemotherapy . Information on its degradation and long-term effects on cellular function is currently limited.
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At doses of 0.1-3 mg/kg, it has been found to reduce bladder contraction frequency in a dose-dependent manner . It did not change bladder contraction amplitude .
Metabolic Pathways
This compound undergoes extensive metabolism, primarily mediated by CYP3A4, with smaller contributions from CYP2C9 and CYP2D6 . It forms three major metabolites: a desmethyl derivative, an N-oxide derivative, and a hydroxymethyl derivative .
Transport and Distribution
This compound has a large volume of distribution, indicating wide distribution throughout the body . Specific details about how this compound is transported and distributed within cells and tissues are currently limited.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de netupitant implica múltiples pasos, comenzando con materiales de partida económicos. Uno de los intermediarios clave es la 2-cloro-4-metoxi-5-nitropiridina, que se hace reaccionar con N-metilpiperazina en presencia de un solvente como tetrahidrofurano, tolueno o diclorometano . Los procesos de preparación para los intermediarios son simples y altamente reproducibles, lo que hace que la síntesis general sea rentable y segura para el medio ambiente .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. Los métodos empleados están diseñados para ser fácilmente reproducibles y respetuosos con el medio ambiente. Los procesos de producción se optimizan para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Netupitant experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar varios productos de oxidación.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo nitro en los compuestos intermedios.
Sustitución: Las reacciones de sustitución son cruciales en la síntesis de this compound, particularmente en la formación de intermediarios clave.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los solventes como tetrahidrofurano, tolueno y diclorometano se utilizan comúnmente en reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir this compound. El producto final es una forma de this compound altamente pura adecuada para uso farmacéutico .
Comparación Con Compuestos Similares
Netupitant se compara con otros antagonistas del receptor de neuroquinina 1 como aprepitant y fosaprepitant:
Aprepitant: Similar en función, pero tiene una vida media más corta en comparación con this compound.
Fosaprepitant: Un profármaco de aprepitant, utilizado por vía intravenosa, mientras que this compound está disponible en formulaciones orales.
Singularidad: La vida media más larga de this compound y su combinación con palonosetrón lo convierten en una opción más efectiva para prevenir las náuseas y los vómitos inducidos por la quimioterapia, tanto agudos como tardíos .
Compuestos similares
- Aprepitant
- Fosaprepitant
- Rolapitant
This compound destaca por su mayor duración de acción y su efectiva combinación con palonosetrón, proporcionando una solución integral para el manejo de las náuseas y los vómitos inducidos por la quimioterapia .
Actividad Biológica
Netupitant is a selective neurokinin-1 (NK1) receptor antagonist primarily used in combination with palonosetron for the prevention of chemotherapy-induced nausea and vomiting (CINV). This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by relevant studies and data tables.
Pharmacodynamics
This compound exhibits a high affinity for human NK1 receptors, with a pKi value of 8.8, indicating its potency as a competitive antagonist. It effectively inhibits emesis induced by various emetogens in animal models, including ferrets and shrews, demonstrating significant efficacy in both acute and delayed phases of CINV. The effective dose (ED50) for blocking cisplatin-induced emesis is approximately 0.2 mg/kg orally .
Table 1: Efficacy of this compound in Animal Models
Model | Induced Emesis Type | ED50 (mg/kg) | Administration Route |
---|---|---|---|
Ferret | Cisplatin | 0.2 | Oral |
Shrew | Motion-induced | 0.1 | Oral |
Mongolian Gerbil | NK1 agonist-induced foot tapping | 0.5 | Oral |
Pharmacokinetics
This compound is characterized by rapid absorption and extensive plasma protein binding (>99% in humans). The volume of distribution is considerable, around 11.5 L/kg in rats and 13.8 L/kg in dogs. The compound has a half-life of approximately 10 hours, extending to 38.4 hours during recovery phases .
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Plasma Protein Binding | >99% |
Volume of Distribution (L/kg) | Rats: 11.5, Dogs: 13.8 |
Half-life (hours) | ~10 (up to 38.4 during recovery) |
Metabolism and Excretion
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, leading to several metabolites (M1, M2, M3). The predominant metabolite M1 shows similar pharmacological activity to this compound itself . The drug is primarily excreted through bile.
Clinical Efficacy
In clinical studies, this compound combined with palonosetron has shown high complete response rates in patients undergoing highly emetogenic chemotherapy. In one multicenter trial involving 694 patients, this combination significantly reduced the incidence of CINV compared to placebo .
Table 3: Clinical Efficacy Data from Trials
Study Type | Participants | Complete Response Rate (%) | Control Group Response Rate (%) |
---|---|---|---|
Multicenter Randomized Trial | 694 | 75 | 52 |
Case Studies
A notable case study published in the Journal of Thoracic Oncology highlighted the effectiveness of this compound/palonosetron in managing CINV among lung cancer patients undergoing chemotherapy. Patients reported improved quality of life and reduced need for rescue medications .
Propiedades
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O/c1-19-8-6-7-9-23(19)24-17-26(40-12-10-38(4)11-13-40)37-18-25(24)39(5)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXQNWCZJDTGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183271 | |
Record name | Netupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Delayed emesis (vomiting) has been largely associated with the activation of tachykinin family neurokinin 1 (NK1) receptors (broadly distributed in the central and peripheral nervous systems) by substance P. As shown in in vitro and in vivo studies, netupitant inhibits substance P mediated responses. | |
Record name | Netupitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
290297-26-6 | |
Record name | Netupitant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=290297-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Netupitant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0290297266 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Netupitant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Netupitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NETUPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7732P08TIR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.